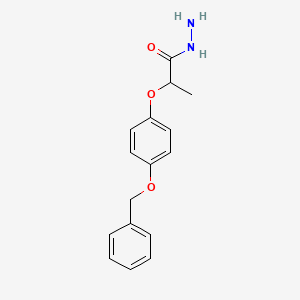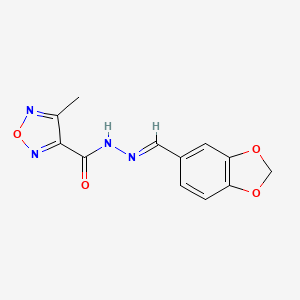
1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine
Vue d'ensemble
Description
1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine is an organic compound that belongs to the class of sulfonyl-containing piperazines. This compound is characterized by the presence of two benzenesulfonyl groups attached to a piperazine ring, which is further substituted with ethoxy groups at the 2 and 3 positions. The unique structure of this compound imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the selective formation of the desired product. The ethoxy groups are introduced through subsequent alkylation reactions using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol-substituted piperazines.
Substitution: Piperazine derivatives with various nucleophilic substituents.
Applications De Recherche Scientifique
1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of enzymatic activity. The ethoxy groups may enhance the compound’s solubility and facilitate its interaction with biological membranes, thereby influencing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(benzenesulfonyl)benzene: Similar structure but lacks the piperazine ring and ethoxy groups.
1,3-Bis(benzenesulfonyl)benzene: Isomeric form with different substitution pattern on the benzene ring.
1,4-Bis(phenylsulfonyloxy)benzene: Contains sulfonyloxy groups instead of sulfonyl groups.
Uniqueness
1,4-Bis(benzenesulfonyl)-2,3-diethoxypiperazine is unique due to the presence of both sulfonyl and ethoxy groups on a piperazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various research fields, making it a valuable compound for scientific investigations.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-2,3-diethoxypiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-3-27-19-20(28-4-2)22(30(25,26)18-13-9-6-10-14-18)16-15-21(19)29(23,24)17-11-7-5-8-12-17/h5-14,19-20H,3-4,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTWDUHCZHQFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(N(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-BROMO-N'-[(E)-(2,4-DIMETHYLPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B3849317.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B3849325.png)

![[1-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-pyridin-3-ylmethanol](/img/structure/B3849334.png)
![4-METHYL-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B3849338.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B3849346.png)

![N,N-dimethyl-4-[(E)-2-nitroprop-1-enyl]aniline](/img/structure/B3849359.png)
![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)
![2,3-Dimethyl-5,8-bis(methylsulfonyl)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849370.png)
![5,8-Bis-(4-methylphenyl)sulfonyl-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849381.png)

